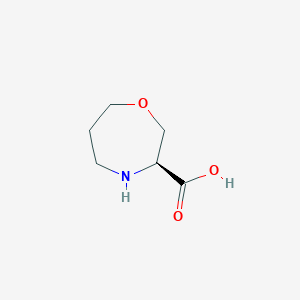
(3S)-1,4-Oxazepane-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S)-1,4-Oxazepane-3-carboxylic acid is a heterocyclic compound containing an oxazepane ring, which is a seven-membered ring with one oxygen and one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-1,4-Oxazepane-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of amino alcohols with diesters under acidic or basic conditions to form the oxazepane ring. The stereochemistry of the product can be controlled by using chiral starting materials or chiral catalysts.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. This includes the use of continuous flow reactors to improve yield and purity, as well as the implementation of green chemistry principles to minimize waste and energy consumption.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxazepane derivatives.
Reduction: Reduction of this compound can lead to the formation of oxazepane alcohols.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms, leading to various substituted oxazepane derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products of these reactions include various substituted oxazepane derivatives, which can be further functionalized for specific applications.
科学研究应用
(3S)-1,4-Oxazepane-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a scaffold for drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
作用机制
The mechanism of action of (3S)-1,4-Oxazepane-3-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets depend on the specific application and the structure of the derivatives being studied.
相似化合物的比较
(3S)-1,2,3,4-Tetrahydro-β-carboline-3-carboxylic acid: This compound has a similar carboxylic acid functional group but differs in the ring structure and biological activity.
1,4-Dioxane-2-carboxylic acid: Another heterocyclic compound with a different ring structure and chemical properties.
Uniqueness: (3S)-1,4-Oxazepane-3-carboxylic acid is unique due to its seven-membered ring structure, which imparts distinct chemical and biological properties
属性
分子式 |
C6H11NO3 |
|---|---|
分子量 |
145.16 g/mol |
IUPAC 名称 |
(3S)-1,4-oxazepane-3-carboxylic acid |
InChI |
InChI=1S/C6H11NO3/c8-6(9)5-4-10-3-1-2-7-5/h5,7H,1-4H2,(H,8,9)/t5-/m0/s1 |
InChI 键 |
VJCZYUDVOCSWKC-YFKPBYRVSA-N |
手性 SMILES |
C1CN[C@@H](COC1)C(=O)O |
规范 SMILES |
C1CNC(COC1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


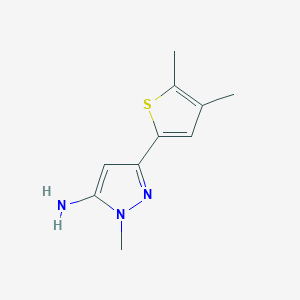
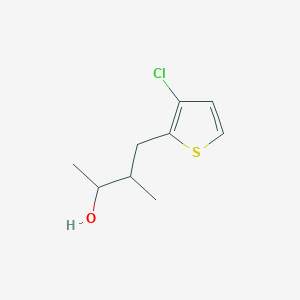
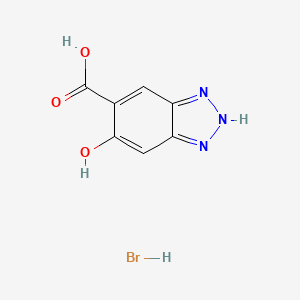
![2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B13077676.png)




![3-{[1-(Bromomethyl)-4-methylcyclohexyl]oxy}oxetane](/img/structure/B13077710.png)
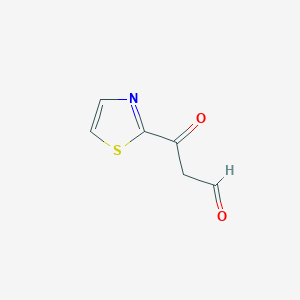

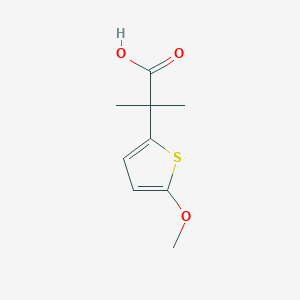

![4-[5-Amino-3-(methylsulfanyl)-1H-pyrazol-1-yl]phenol](/img/structure/B13077727.png)
